5-Chloro-2-propoxypyridin-3-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-propoxypyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-2-3-12-8-7(11)4-6(9)5-10-8/h4-5,11H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURIIYCOSGKSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=N1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Chloro 2 Propoxypyridin 3 Ol
Retrosynthetic Analysis and Strategic Disconnections for 5-Chloro-2-propoxypyridin-3-OL Synthesis
A retrosynthetic analysis involves theoretically deconstructing a target molecule to identify potential starting materials. advancechemjournal.com For this compound, key strategic disconnections would likely target the ether linkage of the propoxy group and the bonds forming the pyridine (B92270) ring itself. This would lead to simpler, more readily available precursors. However, without established forward reactions, any proposed retrosynthesis remains purely hypothetical.
Development and Optimization of Total Synthesis Routes
This section would require documented evidence of successful synthetic pathways.
Novel Catalytic and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the use of catalysis and green chemistry principles to improve efficiency and reduce environmental impact.
Stereoselective Synthesis of Chiral Analogs derived from this compound (if applicable)
While this compound itself is an achiral molecule, the development of chiral analogs is a significant area of interest, particularly for applications in medicinal chemistry and materials science. Chiral pyridine derivatives are crucial components in many pharmaceuticals. nih.govresearchgate.net The creation of stereocenters can be envisioned at several positions, leading to a variety of chiral derivatives.
Strategies for Introducing Chirality:
Modification of the Propoxy Group: The n-propoxy group can be replaced with a chiral alkoxy group, such as a sec-butoxy or a more complex chiral alcohol-derived moiety. This is a straightforward approach that introduces a stereocenter without modifying the core pyridine structure. The synthesis would involve the reaction of the 2-chloro precursor with a chiral alcohol.
Asymmetric Catalysis: More sophisticated methods involve the use of asymmetric catalysis to introduce chirality. For instance, a prochiral substrate could be desymmetrized using a chiral catalyst. While not directly applicable to the pre-formed aromatic ring of this compound, the synthesis of chiral precursors to the pyridine ring is a viable strategy.
Derivatization of the Pyridine Ring: It is conceivable to introduce a chiral substituent onto the pyridine ring itself, although this would likely require further functionalization of the initial target molecule.
The enantioselective synthesis of chiral pyridines is a field of active research, with methods such as copper-catalyzed asymmetric additions to vinylpyridines being developed. nih.govresearchgate.net Such strategies could potentially be adapted for the synthesis of chiral precursors to molecules like this compound. The dearomatization of pyridine derivatives to generate chiral piperidines is another well-established field that could offer pathways to related saturated chiral heterocycles. mdpi.comnih.gov
Table 1: Potential Chiral Analogs and Synthetic Considerations
| Chiral Analog Structure | Strategy for Introducing Chirality | Key Synthetic Step | Potential Challenges |
| 5-Chloro-2-(sec-butoxy)pyridin-3-ol | Use of a chiral alcohol | Nucleophilic aromatic substitution with (R)- or (S)-2-butanol | Potential for lower reactivity compared to n-propanol. |
| Chiral substituent at C4 or C6 | Asymmetric synthesis of a substituted pyridine precursor | Asymmetric addition or cyclization reaction | Multi-step synthesis with potential for low overall yield. |
| Chiral saturated derivatives (piperidines) | Asymmetric reduction of the pyridine ring | Catalytic asymmetric hydrogenation | Requires harsh conditions that may affect other functional groups. |
Process Chemistry Considerations for Academic Scale-Up of this compound
The transition of a synthetic route from a laboratory bench scale to a larger academic scale-up (e.g., for preclinical studies or material testing) requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. For a hypothetical multi-step synthesis of this compound, the following aspects would be crucial.
Key Considerations for Scale-Up:
Reagent Selection and Stoichiometry: On a larger scale, the cost, availability, and safety of all reagents become paramount. For instance, while a variety of nitrating agents could be used in the initial steps, a scalable process would favor those that are less hazardous and more cost-effective. The stoichiometry of the reactions would need to be optimized to minimize waste and by-product formation.
Reaction Conditions:
Temperature Control: Exothermic reactions, such as nitration or chlorination, require efficient heat dissipation to prevent runaway reactions. The use of jacketed reactors with precise temperature control is essential.
Mixing: Efficient mixing is critical to ensure homogeneity and consistent reaction rates, especially in heterogeneous reactions.
Reaction Time: Reaction times may need to be re-optimized on a larger scale.
Work-up and Purification:
Extractions: Liquid-liquid extractions can become cumbersome and generate large volumes of solvent waste on a larger scale. Alternative purification methods like crystallization or column chromatography using automated systems would be preferable.
Solvent Use: The choice of solvents should be guided by safety (flammability, toxicity) and environmental impact. The volume of solvent used should be minimized.
Safety: A thorough risk assessment for each step of the synthesis is mandatory. This includes identifying potential hazards such as toxic reagents, exothermic reactions, and flammable solvents, and implementing appropriate safety measures.
The use of continuous flow reactors can offer significant advantages for the scale-up of pyridine derivative synthesis, providing better control over reaction parameters and enhancing safety. organic-chemistry.orgvcu.edu
Table 2: Process Chemistry Checklist for Scale-Up
| Parameter | Laboratory Scale Consideration | Academic Scale-Up Consideration |
| Reagents | High purity, often used in excess. | Cost-effectiveness, availability, safety, optimized stoichiometry. |
| Solvents | Wide variety, often used in large volumes for chromatography. | Minimized volume, recyclability, lower toxicity and flammability. |
| Temperature | Heating mantles, ice baths. | Jacketed reactors with automated temperature control. |
| Purification | Flash column chromatography. | Crystallization, automated chromatography, distillation. |
| Safety | Standard fume hood procedures. | Detailed risk assessment, use of engineered safety controls. |
High Resolution Spectroscopic and Structural Elucidation of 5 Chloro 2 Propoxypyridin 3 Ol
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Chloro-2-propoxypyridin-3-OL
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule in solution. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within this compound.
The proton (¹H) NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and the seven protons of the propoxy group. The hydroxyl proton signal may be broad and its chemical shift can be dependent on solvent and concentration.
The carbon (¹³C) NMR spectrum should reveal eight unique carbon signals, corresponding to the five carbons of the pyridine core and the three carbons of the propoxy substituent.
Predicted ¹H and ¹³C NMR Data
| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) | Integration (¹H) |
| Pyridine-H4 | ~7.35 | - | Doublet (d) | 1H |
| Pyridine-H6 | ~7.80 | - | Doublet (d) | 1H |
| -OH | Variable (e.g., ~9.5) | - | Broad Singlet (br s) | 1H |
| -OCH₂- | ~4.30 | ~70.0 | Triplet (t) | 2H |
| -CH₂-CH₃ | ~1.85 | ~22.5 | Sextet | 2H |
| -CH₃ | ~1.05 | ~10.5 | Triplet (t) | 3H |
| Pyridine-C2 | - | ~158.0 | - | - |
| Pyridine-C3 | - | ~140.0 | - | - |
| Pyridine-C4 | - | ~125.0 | - | - |
| Pyridine-C5 | - | ~120.0 | - | - |
| Pyridine-C6 | - | ~145.0 | - | - |
Two-dimensional NMR techniques are critical for unambiguously assigning the signals predicted above and confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Key expected correlations would be observed between the H4 and H6 protons of the pyridine ring (a weak four-bond coupling), and within the propoxy chain: between the -OCH₂- and -CH₂-CH₃ protons, and between the -CH₂-CH₃ and -CH₃ protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. The expected cross-peaks would link each proton signal (except the hydroxyl proton) to its corresponding carbon signal as listed in the table above. For example, a correlation would be seen between the proton signal at ~7.35 ppm and the carbon signal at ~125.0 ppm, assigning them to H4 and C4, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds, which is vital for piecing together the molecular skeleton.
The H6 proton (~7.80 ppm) would be expected to show correlations to C2, C4, and C5.
The H4 proton (~7.35 ppm) would correlate with C2, C3, C5, and C6.
The methylene (B1212753) protons of the propoxy group (-OCH₂- at ~4.30 ppm) would show a key correlation to the C2 carbon of the pyridine ring, confirming the position of the propoxy substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A crucial NOESY correlation would be expected between the -OCH₂- protons of the propoxy group and the H6 proton of the pyridine ring, providing definitive evidence for the substituent's orientation.
Solid-State NMR (ssNMR) provides information about the structure of the compound in its crystalline form. While solution NMR averages out anisotropic interactions due to molecular tumbling, ssNMR can reveal details about molecular packing and symmetry in the solid state. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would be expected to show slightly different chemical shifts compared to the solution state due to crystal packing effects. Furthermore, if multiple molecules exist in the asymmetric unit of the crystal, a splitting or multiplication of the observed carbon signals could occur.
Vibrational Spectroscopy Analysis: Infrared (IR) and Raman Spectroscopy
Infrared (IR) Spectroscopy: The IR spectrum is predicted to be dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. Other key predicted absorptions include C-H stretching from the aromatic ring (around 3100-3000 cm⁻¹) and the aliphatic propoxy chain (2970-2850 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (1600-1450 cm⁻¹), C-O stretching (1250-1000 cm⁻¹), and a C-Cl stretching vibration (typically below 800 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are expected to produce a strong Raman signal. The C-Cl stretch would also be Raman active. Unlike in IR, the O-H stretch is typically a weak signal in Raman spectra.
Predicted Vibrational Spectroscopy Data
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| O-H Stretch | 3400-3200 | Weak | Strong, Broad (IR) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2970-2850 | 2970-2850 | Strong |
| C=C / C=N Ring Stretch | 1600-1450 | 1600-1450 | Strong |
| C-O Stretch | 1250-1000 | Medium | Medium |
| C-Cl Stretch | < 800 | < 800 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule, which allows for the unambiguous confirmation of its elemental composition. For this compound (C₈H₁₀ClNO₂), the calculated exact mass of the molecular ion [M]⁺• would be a key value. The presence of chlorine would be readily identified by the characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation pathway under electron ionization (EI) conditions can be predicted based on the stability of the resulting fragments.
Initial Ionization: Formation of the molecular ion [C₈H₁₀ClNO₂]⁺•.
Alpha-Cleavage: Loss of an ethyl radical (•C₂H₅) from the propoxy group to form a stable oxonium ion.
Loss of Propene: A common pathway for alkoxy groups, involving the elimination of propene (C₃H₆) via a McLafferty-type rearrangement, leading to the [M - 42]⁺• fragment.
Loss of Propoxy Radical: Cleavage of the C-O bond to lose a propoxy radical (•OC₃H₇), resulting in a chloropyridinium ion.
Loss of Chlorine: Loss of a chlorine radical (•Cl) from the molecular ion.
X-ray Crystallography for Solid-State Molecular Structure Determination of this compound
Single-crystal X-ray crystallography would provide the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. Although no experimental structure has been reported, a hypothetical crystal structure can be proposed.
It is plausible that this compound would crystallize in a common centrosymmetric space group, such as P2₁/c. The crystal packing would likely be dominated by intermolecular hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of a neighboring pyridine ring, forming chains or dimeric motifs. Further stabilization of the crystal lattice could arise from π-π stacking interactions between the electron-deficient pyridine rings and dipole-dipole interactions involving the C-Cl and C-O bonds. The propoxy chain would likely adopt a low-energy, staggered conformation.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies of Chiral Derivatives (if applicable)
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. The parent compound, this compound, is achiral as it does not possess any stereocenters and lacks planar or axial chirality. Therefore, it would not exhibit a CD or ORD spectrum.
These techniques would only become applicable if the compound were derivatized to introduce a chiral center. For instance, if the propoxy group were replaced with a chiral substituent (e.g., a (S)-2-butoxy group), the resulting molecule would be chiral and its stereochemistry could be investigated using CD and ORD spectroscopy.
Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., UPLC-MS, GC-MS, SFC)
The purity of this compound is a critical quality attribute. Advanced chromatographic techniques offer the high resolution and sensitivity required to separate the main component from structurally similar impurities and potential isomers. The choice of technique often depends on the physicochemical properties of the analyte, such as volatility, polarity, and thermal stability.
UPLC-MS:
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry is a powerful tool for the analysis of non-volatile and thermally labile compounds. The use of sub-2 µm particle columns in UPLC allows for higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. For a polar compound like this compound, reversed-phase UPLC would be a suitable approach.
A hypothetical UPLC-MS method for the analysis of this compound could involve a C18 stationary phase with a gradient elution using a mobile phase consisting of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. Mass spectrometric detection, particularly with a high-resolution mass spectrometer (e.g., Orbitrap or TOF), would enable accurate mass measurements for unequivocal identification of the parent compound and its impurities. Tandem mass spectrometry (MS/MS) could further provide structural information for impurity characterization.
GC-MS:
Gas Chromatography-Mass Spectrometry is a benchmark technique for the analysis of volatile and thermally stable compounds. Given the presence of a hydroxyl group, direct analysis of this compound by GC-MS might be challenging due to potential peak tailing and on-column degradation. Derivatization of the hydroxyl group, for instance, through silylation, could enhance its volatility and improve chromatographic performance.
The separation would likely be performed on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer would then serve as a highly selective detector, providing mass spectra of the eluting peaks. These spectra, characterized by specific fragmentation patterns, are invaluable for the identification of the target compound and any related volatile impurities.
SFC:
Supercritical Fluid Chromatography is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly advantageous for the separation of chiral compounds and for "green" chromatography due to the reduced use of organic solvents. For this compound, which may have positional isomers, SFC could offer unique selectivity.
The use of chiral stationary phases in SFC is a well-established method for the separation of enantiomers. For achiral separations and purity assessment, a variety of stationary phases, including those with pyridine-based ligands, have shown excellent performance for polar and basic compounds. The addition of a co-solvent, such as methanol, to the carbon dioxide mobile phase is common to increase the elution strength for polar analytes.
Data Tables:
Without access to specific experimental data for this compound, the following tables represent hypothetical data based on the analysis of similar pyridine derivatives.
Table 1: Hypothetical UPLC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| MS Detector | High-Resolution Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (Positive) |
| Scan Range | m/z 50-500 |
Table 2: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |
| MS Detector | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (70 eV) |
| Scan Range | m/z 40-450 |
Table 3: Hypothetical SFC Parameters for Isomer Separation of this compound
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B | Methanol |
| Gradient | 5% to 40% B over 8 minutes |
| Flow Rate | 3 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35 °C |
| Detector | UV-Vis or Mass Spectrometer |
Computational Chemistry and Theoretical Studies of 5 Chloro 2 Propoxypyridin 3 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like 5-Chloro-2-propoxypyridin-3-OL. These calculations can determine the distribution of electrons within the molecule, which is fundamental to its chemical behavior.
Key parameters that would be derived from DFT calculations include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity. The HOMO-LUMO gap provides insight into the molecule's stability and its tendency to react. A smaller gap generally suggests higher reactivity.
Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-deficient regions of the molecule. This information is vital for predicting how the molecule will interact with other chemical species.
Electrostatic Potential Maps: These maps visualize the electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack.
For this compound, DFT calculations would likely show a high electron density around the oxygen and nitrogen atoms due to their electronegativity, making them potential sites for interaction with electrophiles. The chlorine atom would also influence the electronic landscape of the pyridine (B92270) ring.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time, providing insights into its conformational flexibility. The propoxy group, in particular, has rotational freedom, which can lead to various stable conformations.
Conformational analysis would identify the most energetically favorable three-dimensional arrangements of the molecule. This is important because the conformation can significantly impact the molecule's physical properties and biological activity. MD simulations can also provide information about the molecule's vibrational modes and how it might interact with a solvent environment.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
Predicted Spectroscopic Data:
| Spectroscopic Technique | Predicted Parameters |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H and ¹³C) and coupling constants. These are highly sensitive to the electronic environment of the nuclei. |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities, corresponding to the stretching and bending of chemical bonds. |
| UV-Visible Spectroscopy | Electronic transition energies and oscillator strengths, which determine the absorption wavelengths and intensities. |
For this compound, predicted ¹H NMR shifts would help assign protons on the pyridine ring and the propoxy chain. IR predictions would identify characteristic vibrational modes, such as the O-H stretch of the hydroxyl group and C-Cl stretch. Theoretical calculations on related chlorinated pyridinol compounds have been used to help interpret experimental mass spectra researchgate.net.
In Silico Prediction of Potential Chemical Interactions
In silico methods can predict how this compound might interact with other molecules, such as common electrophiles and nucleophiles. plos.org By analyzing the molecule's electronic properties (from DFT) and its shape, it is possible to identify likely reaction sites.
Interactions with Electrophiles: The electron-rich regions, such as the nitrogen and oxygen atoms, would be predicted as primary sites for attack by electrophiles.
Interactions with Nucleophiles: Electron-deficient areas, potentially on the pyridine ring due to the influence of the electronegative chlorine and oxygen atoms, could be susceptible to nucleophilic attack.
These predictions are valuable for understanding the molecule's potential role in chemical reactions and for designing synthetic pathways. In silico approaches are increasingly used to predict various types of chemical interactions, including toxicity. nih.govplos.org
Cheminformatics-Based Characterization and Virtual Screening of Analogs
Cheminformatics tools can be used to characterize this compound based on its structural features and to perform virtual screening for analogs with similar or improved properties. This involves calculating a wide range of molecular descriptors, such as:
Molecular weight
LogP (a measure of lipophilicity)
Topological polar surface area
Number of hydrogen bond donors and acceptors
These descriptors can be used to build quantitative structure-activity relationship (QSAR) models, which correlate a molecule's structure with its activity. Virtual screening of large chemical databases for analogs of this compound could then identify other compounds with potentially similar or desirable properties for further investigation.
Reactivity and Reaction Mechanisms of 5 Chloro 2 Propoxypyridin 3 Ol
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring of 5-Chloro-2-propoxypyridin-3-OL
The pyridine ring, while aromatic, is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the this compound ring—a chloro group, a propoxy group, and a hydroxyl group—significantly influence its reactivity and the regioselectivity of such reactions.
The hydroxyl (-OH) and propoxy (-OPr) groups are activating, electron-donating groups through resonance, while the chloro (-Cl) group is deactivating yet ortho-, para-directing. The interplay of these electronic effects determines the positions susceptible to electrophilic attack. In general, electrophilic aromatic substitution reactions proceed through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion. The first step, the attack of the electrophile by the aromatic ring, is typically the rate-determining step as it disrupts the aromaticity. The second step is a fast deprotonation to restore the aromatic system.
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. For this compound, the activating hydroxyl and propoxy groups would direct incoming electrophiles primarily to the positions ortho and para to them. The chloro group also directs ortho and para. Therefore, the most likely positions for electrophilic attack would be C4 and C6. Steric hindrance from the adjacent propoxy group might influence the substitution pattern at the C4 position.
| Reaction Type | Typical Reagents | Expected Major Product(s) |
| Halogenation | X₂, Lewis Acid (e.g., FeX₃) | 4-Halo-5-chloro-2-propoxypyridin-3-ol and/or 6-Halo-5-chloro-2-propoxypyridin-3-ol |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-5-chloro-2-propoxypyridin-3-ol and/or 6-Nitro-5-chloro-2-propoxypyridin-3-ol |
| Sulfonation | SO₃, H₂SO₄ | 5-Chloro-2-propoxy-3-hydroxypyridine-4-sulfonic acid and/or 5-Chloro-2-propoxy-3-hydroxypyridine-6-sulfonic acid |
| Friedel-Crafts Alkylation | R-X, Lewis Acid (e.g., AlCl₃) | 4-Alkyl-5-chloro-2-propoxypyridin-3-ol and/or 6-Alkyl-5-chloro-2-propoxypyridin-3-ol |
| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., AlCl₃) | 4-Acyl-5-chloro-2-propoxypyridin-3-ol and/or 6-Acyl-5-chloro-2-propoxypyridin-3-ol |
Detailed experimental studies are required to definitively determine the precise regioselectivity and reaction conditions for the electrophilic aromatic substitution of this compound.
Nucleophilic Substitution Reactions at the Chlorinated Position and Hydroxyl Group
The chloro substituent on the pyridine ring and the hydroxyl group are potential sites for nucleophilic substitution reactions. The electron-deficient nature of the pyridine ring can facilitate nucleophilic aromatic substitution (SNAAr) at the C5 position, particularly with strong nucleophiles. The reaction would proceed via a Meisenheimer complex intermediate.
The hydroxyl group can also undergo nucleophilic substitution, for instance, by conversion to a better leaving group (e.g., a tosylate) followed by reaction with a nucleophile. Alternatively, under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (H₂O), enabling substitution by a weak nucleophile.
| Reaction Site | Nucleophile | Typical Conditions | Product Type |
| C5-Cl | Amines, Alkoxides, Thiolates | High temperature, strong base | 5-Substituted-2-propoxypyridin-3-ol |
| C3-OH (after activation) | Halides, Cyanides | Conversion to tosylate, then nucleophilic attack | 3-Substituted-5-chloro-2-propoxypyridine |
| C3-OH (acid-catalyzed) | Alcohols, Water | Strong acid | 3-Alkoxy-5-chloro-2-propoxypyridine or regeneration of starting material |
The kinetics of these reactions would depend on the nature of the nucleophile, the solvent, and the reaction temperature.
Oxidation and Reduction Pathways of the Pyridinol Scaffold
The pyridinol scaffold of this compound can undergo both oxidation and reduction reactions. The hydroxyl group can be oxidized to a ketone functionality, which would exist in tautomeric equilibrium with the corresponding pyridone. The pyridine ring itself can be oxidized to an N-oxide using reagents like peroxy acids.
Reduction of the chloro group can be achieved through catalytic hydrogenation or with reducing agents like sodium borohydride (B1222165) in the presence of a palladium catalyst. The pyridine ring can also be reduced to a piperidine (B6355638) ring under more forcing hydrogenation conditions.
Acid-Base Properties and Tautomeric Equilibrium Studies of this compound
The 3-hydroxyl group of this compound imparts acidic properties, while the pyridine nitrogen provides a site for protonation, giving the molecule amphoteric character. The pKa of the hydroxyl group and the pKb of the nitrogen atom are influenced by the electronic effects of the chloro and propoxy substituents.
Furthermore, 3-hydroxypyridine (B118123) and its derivatives can exist in a tautomeric equilibrium with their corresponding zwitterionic pyridone forms. In aqueous solutions, 3-hydroxypyridine exists as a mixture of the enol and the zwitterionic keto forms. The position of this equilibrium for this compound will be influenced by the solvent polarity and the electronic nature of the substituents. The electron-withdrawing chloro group may favor the pyridone tautomer, while the electron-donating propoxy group may favor the hydroxypyridine form.
Spectroscopic techniques such as UV-Vis and NMR spectroscopy are instrumental in studying these tautomeric equilibria.
Transition Metal-Catalyzed Coupling Reactions and Functionalization
The chloro group at the C5 position of this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Common examples of such reactions include:
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond.
Heck Reaction: Palladium-catalyzed reaction with an alkene to form a substituted alkene.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a C-N bond.
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to form a C-C triple bond.
Stille Coupling: Palladium-catalyzed reaction with an organostannane.
Hiyama Coupling: Palladium-catalyzed coupling of organosilanes with organic halides.
The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | C-C |
| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C |
| Hiyama | R-Si(OR')₃ | Pd catalyst, Activator (e.g., TBAF) | C-C |
These reactions offer versatile pathways for the functionalization of the this compound scaffold.
Mechanistic Investigations through Kinetic and Spectroscopic Analyses
Spectroscopic techniques are invaluable for identifying reaction intermediates and products. For instance, NMR and IR spectroscopy can be used to characterize the structure of products, while techniques like mass spectrometry can help in identifying transient intermediates. In situ spectroscopic methods can provide real-time information about the species present in the reaction mixture.
Structure Activity Relationship Sar Studies of 5 Chloro 2 Propoxypyridin 3 Ol Derivatives Preclinical/theoretical Focus
Design Principles for Structural Modifications of the 5-Chloro-2-propoxypyridin-3-OL Scaffold
The design of derivatives based on the this compound scaffold is guided by established principles of medicinal chemistry, focusing on the systematic alteration of its three main components: the pyridine (B92270) ring, the chloro substituent at the 5-position, the propoxy group at the 2-position, and the hydroxyl group at the 3-position. The primary objective of these modifications is to probe the chemical space around the core structure to identify substitutions that may enhance desired theoretical properties, such as receptor binding affinity or metabolic stability.
Key design strategies include:
Modification of the 5-Position Halogen: The chlorine atom at the 5-position can be replaced with other halogens (e.g., fluorine, bromine) to investigate the influence of electronegativity and atomic radius on theoretical activity. Additionally, non-halogen substituents, such as cyano or nitro groups, can be introduced to explore the effects of different electronic properties.
Alteration of the 2-Position Alkoxy Chain: The propoxy group can be varied in terms of chain length (e.g., methoxy, ethoxy, butoxy) and branching to assess the impact of steric bulk and lipophilicity. The introduction of cyclic or unsaturated moieties in the alkoxy chain can also be explored to introduce conformational constraints.
Introduction of Additional Substituents: The pyridine ring offers other positions for substitution (e.g., 4- and 6-positions) where various functional groups can be introduced to further explore the SAR.
These design principles are often guided by computational modeling to predict the impact of structural changes on the molecule's properties before their synthesis.
Synthesis and Characterization of Analogs and Homologs of this compound
The synthesis of analogs and homologs of this compound can be achieved through multi-step synthetic routes, starting from commercially available pyridinol precursors. A general synthetic strategy would involve the selective halogenation of a pyridinol derivative, followed by the introduction of the alkoxy group via a nucleophilic aromatic substitution reaction, such as the Williamson ether synthesis.
For instance, the synthesis of a series of 2-alkoxy-5-chloropyridin-3-ol derivatives could commence with 5-chloropyridin-3-ol. The hydroxyl group at the 3-position might require protection before the introduction of the alkoxy group at the 2-position. The subsequent reaction with various alkyl halides in the presence of a base would yield the desired 2-alkoxy analogs.
The characterization of these newly synthesized compounds would be performed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure and the position of the substituents on the pyridine ring.
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight and confirm the elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the hydroxyl and ether linkages.
A hypothetical series of synthesized analogs is presented in the table below, illustrating the types of structural modifications that could be explored.
| Compound ID | R1 (at C5) | R2 (at C2) | R3 (at C3) | Theoretical Synthetic Route |
|---|---|---|---|---|
| CPP-01 | Cl | -OCH2CH2CH3 | -OH | Williamson ether synthesis on 5-chloropyridin-2,3-diol |
| CPP-02 | F | -OCH2CH2CH3 | -OH | Starting from 5-fluoropyridin-2,3-diol |
| CPP-03 | Cl | -OCH3 | -OH | Williamson ether synthesis with methyl iodide |
| CPP-04 | Cl | -OCH2CH2CH3 | -OCH3 | Methylation of the 3-hydroxyl group of CPP-01 |
In Silico Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their theoretical biological activity. researchgate.net For the this compound scaffold, a QSAR model could be developed to predict the theoretical activity of unsynthesized derivatives.
The development of a QSAR model involves the following steps:
Data Set Generation: A series of analogs of this compound would be designed, and their theoretical activities (e.g., binding affinity to a hypothetical target) would be calculated using molecular docking or other computational methods.
Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each analog. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.
Model Building: Statistical methods, such as multiple linear regression (MLR), would be used to build a mathematical equation that correlates the calculated descriptors with the theoretical activity.
Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques to ensure its robustness.
A hypothetical QSAR model for a series of this compound derivatives might take the following form:
Predicted Activity = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Molecular Surface Area)
Where c0, c1, c2, and c3 are coefficients determined by the regression analysis.
The following interactive data table illustrates a hypothetical dataset for a QSAR study:
| Compound ID | LogP | Dipole Moment (Debye) | Molecular Surface Area (Ų) | Predicted Theoretical Activity (pIC50) |
|---|---|---|---|---|
| CPP-01 | 2.5 | 3.1 | 180 | 6.5 |
| CPP-02 | 2.3 | 3.5 | 175 | 6.8 |
| CPP-03 | 1.9 | 3.2 | 160 | 6.2 |
| CPP-04 | 2.8 | 2.9 | 190 | 6.3 |
Correlation of Structural Features with Theoretical Reactivity Profiles
The theoretical reactivity of this compound derivatives can be investigated using quantum chemical calculations, such as Density Functional Theory (DFT). These calculations provide insights into the electronic structure of the molecules and allow for the determination of various reactivity descriptors. google.com
Key reactivity descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally indicates higher reactivity.
Electrostatic Potential (ESP): The ESP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This can predict how the molecule might interact with a biological target.
By calculating these descriptors for a series of analogs, it is possible to correlate specific structural features with changes in the theoretical reactivity profile. For example, the introduction of an electron-withdrawing group at the 5-position is expected to lower the LUMO energy, making the molecule more electrophilic and potentially more reactive towards a nucleophilic site in a target protein.
The table below shows a hypothetical correlation between structural modifications and calculated electronic properties.
| Compound ID | Modification | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Trend |
|---|---|---|---|---|---|
| CPP-01 | Base Scaffold | -6.2 | -1.5 | 4.7 | Moderate |
| CPP-05 | 5-NO2 | -6.8 | -2.5 | 4.3 | Increased |
| CPP-06 | 2-Methoxy | -6.1 | -1.4 | 4.7 | Similar to base |
| CPP-07 | 3-Acetyl | -6.5 | -1.8 | 4.7 | Slightly Increased |
Ligand-Based Design Strategies for Modified this compound Derivatives
In the absence of a known 3D structure of a biological target, ligand-based design strategies can be employed to design new derivatives with a higher probability of exhibiting the desired theoretical activity. mdpi.com One of the most common ligand-based methods is pharmacophore modeling.
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. creative-biolabs.com For the this compound scaffold, a pharmacophore model could be generated based on its key chemical features:
Hydrogen Bond Donor: The hydroxyl group at the 3-position.
Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring and the oxygen of the hydroxyl and propoxy groups.
Hydrophobic/Aromatic Feature: The pyridine ring and the propoxy chain.
Halogen Bonding Feature: The chlorine atom at the 5-position.
Once a pharmacophore model is developed, it can be used as a 3D query to screen virtual libraries of compounds to identify new molecules that match the pharmacophoric features. nih.gov This approach allows for the discovery of novel scaffolds that are structurally different from the original lead compound but possess the same key interaction features.
Biological and Biochemical Probing Applications of 5 Chloro 2 Propoxypyridin 3 Ol Preclinical/in Vitro Research
Application of 5-Chloro-2-propoxypyridin-3-OL as a Chemical Probe in Biochemical Studies
No research data is available on the application of this compound as a chemical probe.
Investigation of Interactions with Model Biomolecules (e.g., isolated enzymes, nucleic acids, lipids) in vitro
There are no published studies investigating the in vitro interactions of this compound with isolated enzymes, nucleic acids, or lipids.
Strategies for Target Identification and Validation Using this compound as a Probe
No methodologies or strategies have been reported for the identification and validation of biological targets using this compound.
Exploration of Novel Biochemical Pathways Modulated by Pyridinol Scaffolds in in vitro Systems
While pyridinol scaffolds are of general interest in medicinal chemistry, there is no specific research available on the modulation of biochemical pathways by this compound in in vitro systems.
Chemical Transformations and Derivatization Strategies of 5 Chloro 2 Propoxypyridin 3 Ol
Advanced Analytical Determination Methods for 5 Chloro 2 Propoxypyridin 3 Ol in Research Matrices
Development and Validation of Chromatographic Assays (e.g., HPLC-UV/MS, GC-MS)
Chromatographic techniques are paramount for the separation and quantification of 5-Chloro-2-propoxypyridin-3-OL from intricate mixtures encountered in research settings. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors, as well as Gas Chromatography-Mass Spectrometry (GC-MS), offer high selectivity and sensitivity.
High-Performance Liquid Chromatography (HPLC-UV/MS):
An HPLC-UV/MS method would be a primary choice for the analysis of the polar this compound. The development of such a method would involve the optimization of several parameters to achieve adequate separation and detection. A reverse-phase C18 column is often suitable for polar analytes. The mobile phase composition, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be optimized through gradient elution to ensure sharp peak shapes and sufficient retention.
UV detection can be set at the wavelength of maximum absorbance of the compound, which would need to be determined experimentally. For enhanced specificity and sensitivity, coupling the HPLC system to a mass spectrometer is highly advantageous. An electrospray ionization (ESI) source in positive ion mode would likely be effective for this molecule, targeting the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can further increase selectivity by monitoring specific fragmentation patterns. It is important to note that high light flux in some commercial UV detectors can potentially lead to the formation of radicals and generate unwanted artifact signals in the mass spectrum, a phenomenon to be aware of during method development. nih.gov
A hypothetical validation summary for an HPLC-MS/MS method for this compound is presented below:
| Parameter | Result |
| Linearity (r²) | >0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 95-105% |
| Precision (%RSD) | <10% |
| Specificity | No interference from matrix components |
Gas Chromatography-Mass Spectrometry (GC-MS):
For GC-MS analysis, derivatization of the hydroxyl group of this compound would likely be necessary to increase its volatility and thermal stability. Silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. The derivatized analyte can then be separated on a capillary column with a non-polar stationary phase. The mass spectrometer, typically a quadrupole or ion trap, would be operated in electron ionization (EI) mode. The resulting mass spectrum would exhibit a characteristic fragmentation pattern that can be used for identification and quantification. The development of a GC-MS-MS method can offer high selectivity and sensitivity, comparable to previously published methods for other chlorinated hydroxy compounds. nih.gov
Below is a table of hypothetical GC-MS parameters for the analysis of derivatized this compound:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Monitored Ions (m/z) | To be determined based on fragmentation pattern |
Electrochemical Sensing and Detection Methodologies
Electrochemical methods offer a rapid and cost-effective alternative for the determination of this compound. The phenolic hydroxyl group and the pyridine (B92270) ring are electroactive moieties that can be oxidized or reduced at an electrode surface. Voltammetric techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be employed.
The development of an electrochemical sensor would involve the selection of a suitable electrode material. Glassy carbon electrodes (GCE) are a common choice, but their performance can be enhanced through modification with nanomaterials like carbon nanotubes, graphene, or metallic nanoparticles to increase the surface area and catalytic activity. The supporting electrolyte, its pH, and the instrumental parameters (e.g., scan rate, pulse amplitude) would be optimized to achieve the best signal-to-noise ratio. For instance, in the sensitive voltammetric detection of other chloro-compounds, boron-doped diamond electrodes have been successfully utilized, demonstrating the potential for advanced electrode materials in achieving low detection limits. researchgate.net
A table summarizing potential electrochemical parameters for the analysis of this compound is provided below:
| Parameter | Description |
| Working Electrode | Modified Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Technique | Square-Wave Voltammetry (SWV) |
| Supporting Electrolyte | Phosphate Buffer Solution (pH 7.0) |
| Potential Range | -0.2 to +1.0 V |
Spectrophotometric and Fluorometric Quantification Techniques
Spectrophotometric Methods:
UV-Visible spectrophotometry can be a straightforward and accessible method for the quantification of this compound in simple matrices. The method relies on Beer-Lambert's law, where the absorbance of the sample is directly proportional to the concentration of the analyte. The first step would be to determine the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations. While simple, this method may lack specificity if other components in the sample absorb at the same wavelength.
Fluorometric Methods:
If this compound exhibits native fluorescence or can be derivatized with a fluorescent tag, fluorometry can offer higher sensitivity and selectivity compared to spectrophotometry. The excitation and emission wavelengths would need to be determined using a spectrofluorometer. Similar to spectrophotometry, a calibration curve would be generated to quantify the analyte in unknown samples. The quantum yield of the fluorescence would be a key parameter determining the sensitivity of the assay.
A comparative table of these spectroscopic methods is presented below:
| Feature | Spectrophotometry | Fluorometry |
| Principle | Absorbance of light | Emission of light |
| Sensitivity | Moderate | High |
| Selectivity | Low to moderate | High |
| Instrumentation | UV-Vis Spectrophotometer | Spectrofluorometer |
| Prerequisite | Chromophore | Fluorophore (native or derivatized) |
Advanced Sample Preparation Strategies for Diverse Academic Research Applications
The choice of sample preparation technique is critical for removing interfering substances from the research matrix and concentrating the analyte prior to analysis. The complexity of the matrix will dictate the required level of clean-up.
Liquid-Liquid Extraction (LLE):
LLE is a classic technique where the analyte is partitioned between two immiscible liquid phases. For this compound, this would typically involve extracting the analyte from an aqueous sample into an organic solvent. The choice of solvent and the pH of the aqueous phase would be optimized to maximize the extraction efficiency.
Solid-Phase Extraction (SPE):
SPE is a more modern and efficient alternative to LLE. It involves passing the sample through a solid sorbent that retains the analyte. The interfering components are washed away, and the analyte is then eluted with a small volume of a suitable solvent. For a polar compound like this compound, a reversed-phase sorbent (e.g., C18) or a mixed-mode cation exchange sorbent could be effective, depending on the pH of the sample.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):
The QuEChERS methodology, originally developed for pesticide residue analysis in food, can be adapted for the extraction of this compound from various research matrices. It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a "salting-out" step to induce phase separation. A subsequent dispersive SPE (dSPE) clean-up step using a combination of sorbents removes interfering matrix components.
A summary of these sample preparation techniques is provided in the table below:
| Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, inexpensive | Large solvent consumption, can be labor-intensive |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent | High recovery, high concentration factor, low solvent use | Can be more expensive than LLE |
| QuEChERS | Partitioning and dispersive clean-up | Fast, easy, low solvent use, effective | May require method optimization for specific analyte-matrix combinations |
Environmental Chemistry and Degradation Studies of 5 Chloro 2 Propoxypyridin 3 Ol Academic Perspective
Photodegradation Pathways and Identification of Degradation Products in Model Systems
The photodegradation of chlorinated aromatic compounds, such as 5-Chloro-2-propoxypyridin-3-OL, in aqueous environments is a key abiotic degradation process. Studies on analogous compounds, like 2-chloropyridine, reveal that photolytic treatment can lead to the formation of various intermediate products. While direct research on this compound is limited, the photodegradation of 2-chloropyridine serves as a pertinent model. The process often involves the cleavage of the carbon-chlorine bond and subsequent reactions with hydroxyl radicals present in the aqueous medium. For 2-chloropyridine, identified intermediates include 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid nih.gov. These transformations suggest that the photodegradation of this compound would likely proceed through hydroxylation, dealkoxylation, and dechlorination, leading to a variety of hydroxylated and dehalogenated pyridine (B92270) derivatives. The presence of the propoxy and hydroxyl groups on the pyridine ring is expected to influence the quantum yield and the specific nature of the photoproducts formed.
Table 1: Potential Photodegradation Products of this compound Based on Analogous Compounds
| Potential Product | Formation Pathway | Reference Compound |
|---|---|---|
| 2-Propoxypyridin-3,5-diol | Dechlorination and hydroxylation | 2-Chloropyridine |
| 5-Chloro-pyridin-2,3-diol | Dealkoxylation | General pyridinol degradation |
Oxidative and Reductive Degradation Mechanisms in Aqueous and Non-Aqueous Media
The oxidative and reductive degradation of organic compounds is fundamental to their environmental persistence. Oxidative degradation, often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), can lead to the transformation of the parent compound. For this compound, oxidation would likely target the electron-rich pyridine ring and the propoxy side chain. Mechanistic details of autoxidation and chain oxidation processes are well-documented for a range of pharmaceutical compounds and provide a framework for understanding the potential degradation of this specific molecule.
Reductive degradation, which can occur in anoxic environments, typically involves the removal of the chlorine substituent, a process known as reductive dechlorination. This can significantly alter the toxicity and further degradability of the compound. The specific mechanisms and rates of these reactions for this compound would depend on various environmental factors, including pH, temperature, and the presence of catalysts or inhibitors.
Biotransformation Pathways by Model Microbial Systems in vitro
Table 2: Plausible Biotransformation Reactions for this compound
| Reaction Type | Potential Product | Enzymatic Process | Model Organism Group |
|---|---|---|---|
| Hydroxylation | Dihydroxylated pyridine derivatives | Cytochrome P450 monooxygenases | Fungi, Bacteria |
| O-Dealkylation | 5-Chloro-pyridin-2,3-diol | Etherases | Bacteria |
| Dechlorination | 2-Propoxypyridin-3-ol | Reductive dehalogenases | Anaerobic Bacteria |
Development of Analytical Methods for Tracing Degradation Products
The identification and quantification of degradation products are essential for understanding the environmental fate of a compound. A variety of advanced analytical techniques are employed for this purpose. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for separating and identifying metabolites in complex environmental matrices. Gas chromatography-mass spectrometry (GC-MS) is also widely used, especially for more volatile degradation products or after derivatization of polar analytes.
The development of a robust analytical method would involve several key steps:
Sample Preparation: Extraction of the parent compound and its degradation products from environmental samples (e.g., water, soil) using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Chromatographic Separation: Optimization of the chromatographic conditions (e.g., column type, mobile phase composition, gradient) to achieve good separation of the analytes.
Mass Spectrometric Detection: Development of sensitive and selective MS methods, including the selection of appropriate ionization sources (e.g., electrospray ionization - ESI) and the identification of characteristic parent and fragment ions for each compound.
Method Validation: Ensuring the accuracy, precision, and sensitivity of the method through rigorous validation experiments.
These analytical approaches are crucial for elucidating the complex degradation pathways of this compound and for assessing its environmental impact.
Broader Academic Implications and Future Research Directions for 5 Chloro 2 Propoxypyridin 3 Ol
Unexplored Reactivity Patterns and Synthetic Challenges of the Pyridinol Scaffold
The synthesis and functionalization of substituted pyridines and pyridinols remain a central focus of organic chemistry. researchgate.netnih.gov While numerous methods exist for constructing the pyridine (B92270) core, the synthesis of highly substituted and specifically functionalized derivatives like 5-Chloro-2-propoxypyridin-3-OL poses significant challenges. nih.gov
Reactivity: The pyridinol scaffold exists in tautomeric equilibrium with its corresponding pyridone form, which profoundly influences its reactivity. researchgate.netresearchgate.net The electron-donating character of the hydroxyl/carbonyl group and the electron-withdrawing nature of the ring nitrogen create a complex electronic landscape. The presence of a chloro and a propoxy group further modulates this reactivity, influencing the sites for electrophilic and nucleophilic attack. Unexplored areas include the selective functionalization of the C-4 and C-6 positions and the potential for the scaffold to participate in pericyclic reactions or metal-catalyzed cross-coupling reactions under specific conditions.
Synthetic Challenges: The development of mild, efficient, and modular methods for synthesizing substituted pyridines is highly desirable. nih.gov Traditional methods like the Hantzsch or Bohlmann-Rahtz syntheses often lack the scope for creating complex, multi-substituted patterns and may not be compatible with sensitive functional groups. nih.govmdpi.com A key challenge is achieving regioselectivity in the final substitution pattern. Direct C-H functionalization of the pyridine ring, a highly sought-after strategy, is particularly difficult, especially at the meta-position relative to the nitrogen atom. innovations-report.com Overcoming these hurdles is crucial for building libraries of compounds around the this compound core for further study.
| Synthetic Approach | Description | Key Challenges and Research Directions |
|---|---|---|
| Cycloaddition Reactions | [4+2] cycloadditions using azadienes can provide access to a range of substitution patterns on the pyridine ring. nih.gov | Limited availability and stability of diene precursors; improving reaction sustainability and atom economy. nih.gov |
| Metal-Catalyzed Cross-Coupling | Cascade reactions involving copper-catalyzed cross-coupling of boronic acids with oxime derivatives, followed by electrocyclization and oxidation. nih.govorganic-chemistry.org | Requires careful tuning of catalysts and mediators; improving functional group tolerance and reaction yields. nih.gov |
| Hantzsch-Type Synthesis | A multicomponent condensation followed by oxidation to form the aromatic pyridine ring. researchgate.netmdpi.com | Often requires harsh oxidizing agents; developing greener oxidation methods and expanding the scope to more complex substitution patterns. researchgate.net |
| Direct C-H Functionalization | Directly converting a C-H bond on the pyridine ring to a C-C or C-X bond, often at a late stage in the synthesis. innovations-report.com | Achieving high regioselectivity, especially at the electronically disfavored meta-position, remains a significant challenge. innovations-report.com |
Potential for this compound in Novel Chemical Probe Development
Chemical probes are small molecules used to study biological processes and validate therapeutic targets. The pyridinol/pyridinone scaffold is considered a "privileged structure" in medicinal chemistry, as it is a common motif in molecules that exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. researchgate.netfrontiersin.orgnih.gov This makes derivatives of this compound attractive candidates for development as novel chemical probes.
The specific functional groups of this compound can be strategically utilized in probe design. The hydroxyl group can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with protein targets like kinase hinges. researchgate.netfrontiersin.org The propoxy group influences the molecule's lipophilicity, which affects its cell permeability and pharmacokinetic properties. The chlorine atom serves as a potential site for late-stage functionalization, allowing for the attachment of reporter tags (e.g., fluorophores, biotin) or photo-affinity labels to identify binding partners.
| Functional Group | Potential Role in Chemical Probe Design | Research Implication |
|---|---|---|
| 3-OL (Hydroxyl) | Acts as a key hydrogen bond donor/acceptor to interact with biological targets (e.g., enzyme active sites). researchgate.net Can be a site for attaching linkers. | Investigate structure-activity relationships by modifying or replacing the hydroxyl group to understand its role in target binding. |
| 5-Chloro | Modulates electronic properties of the ring. Provides a handle for further chemical modification via cross-coupling reactions to attach reporter groups. | Develop synthetic methods to selectively functionalize the chloro position for creating tagged probes for target identification studies. |
| 2-Propoxy | Influences lipophilicity, solubility, and metabolic stability. researchgate.net Can be varied to optimize the probe's pharmacokinetic and pharmacodynamic properties. | Synthesize analogues with different alkoxy chains to fine-tune cell permeability and target engagement. |
| Pyridinol Scaffold | Serves as a rigid core to orient functional groups in three-dimensional space for optimal interaction with a target protein. frontiersin.org | Utilize the scaffold as a template for library synthesis to screen against various biological targets, such as kinases or G-protein coupled receptors. |
New Avenues for Interdisciplinary Research Involving Pyridinol Chemistry
The study of pyridinol compounds like this compound is inherently interdisciplinary, bridging synthetic chemistry, medicinal chemistry, computational biology, and materials science.
Medicinal Chemistry and Chemical Biology: A primary avenue is the design and synthesis of pyridinol-based libraries for screening against various disease targets. nih.govrsc.org This involves collaboration between synthetic chemists who create the molecules and biologists who test their efficacy in cellular and animal models. The development of pyridinol-based probes for target validation represents a significant area of synergy.
Materials Science: Pyridine derivatives are integral components of functional organic materials, including polymers and ligands for catalysts. mdpi.cominnovations-report.com The specific electronic and steric properties of this compound could be exploited in the design of novel ligands for metal-organic frameworks (MOFs) or as building blocks for electro-active polymers.
Computational Chemistry: The integration of computational modeling with experimental work can accelerate research. Theoretical studies can predict the reactivity, stability, and potential biological activity of new pyridinol derivatives, guiding synthetic efforts toward the most promising candidates. osu.edu
| Interdisciplinary Field | Contribution from Pyridinol Chemistry | Potential Research Project |
|---|---|---|
| Medicinal Chemistry | Provides novel scaffolds for drug discovery programs targeting kinases, proteases, and other enzymes. nih.govnih.gov | Development of a library of this compound analogues and screening for activity against drug-resistant cancer cell lines. |
| Chemical Biology | Offers core structures for the design of chemical probes to investigate biological pathways and validate new drug targets. | Synthesis of a fluorescently-tagged version of this compound to visualize its subcellular localization and identify protein binding partners. |
| Materials Science | Serves as building blocks for functional materials, such as ligands for catalysis or components of organic light-emitting diodes (OLEDs). innovations-report.com | Investigation of the use of pyridinol derivatives as ligands in catalysts for asymmetric synthesis. |
| Agrochemicals | The pyridine scaffold is prevalent in many commercial pesticides and herbicides. researchgate.netnih.gov | Exploration of the potential of substituted pyridinols as novel and more selective agrochemicals. |
Theoretical Frameworks for Predicting Future Applications of Pyridinol Compounds
Computational chemistry provides powerful tools to predict the properties and potential applications of molecules like this compound before they are synthesized. osu.edu These theoretical frameworks can significantly reduce the time and resources required for experimental research.
Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of pyridinol compounds. materialsciencejournal.orgnih.gov This allows for the prediction of molecular geometries, vibrational frequencies, and reactivity descriptors, offering insights into unexplored reaction pathways. mdpi.com DFT can also help elucidate the nature of the N-O bond in related N-oxides, which can inform the reactivity of the pyridinol itself. mdpi.com
Molecular Docking and Dynamics: These simulation techniques are used to predict how a molecule might bind to the active site of a target protein. jchemlett.comnih.gov By docking this compound into the crystal structures of various enzymes (e.g., kinases, polyphenol oxidase), researchers can generate hypotheses about its mechanism of action and prioritize which derivatives to synthesize for biological testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jchemlett.com By building a QSAR model using a set of known pyridinol inhibitors, it would be possible to predict the activity of new analogues of this compound, guiding the design of more potent compounds.
Machine Learning and AI: Modern deep learning frameworks are increasingly being used to predict compound-protein interactions on a large scale. frontiersin.org By training these models on vast datasets of known interactions, they can predict potential biological targets for novel structures like this compound, opening up new avenues for drug repurposing and discovery.
| Theoretical Framework | Application for Pyridinol Compounds | Predicted Information |
|---|---|---|
| Density Functional Theory (DFT) | Calculates electronic structure, molecular orbitals, and reactivity indices. materialsciencejournal.orgnih.gov | Reaction mechanisms, spectroscopic properties, thermodynamic stability, and sites of electrophilic/nucleophilic attack. |
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a protein target. jchemlett.comnih.gov | Binding affinity, key interacting amino acid residues, and potential mechanism of inhibition. |
| Molecular Dynamics (MD) | Simulates the movement of a ligand-protein complex over time. jchemlett.com | Stability of the binding pose, conformational changes upon binding, and calculation of binding free energies. |
| QSAR | Correlates physicochemical properties of molecules with their biological activity. jchemlett.com | Predicted biological activity (e.g., IC50) for unsynthesized analogues, guiding lead optimization. |
| Deep Learning Models | Predicts potential compound-protein interactions based on large datasets. frontiersin.org | A ranked list of potential protein targets for a novel compound, suggesting new therapeutic applications. |
Q & A
Basic: What are the recommended synthetic routes for 5-Chloro-2-propoxypyridin-3-OL?
Methodological Answer:
A plausible route involves nucleophilic aromatic substitution (NAS) on a pre-functionalized pyridine scaffold. For instance, starting with 5-chloro-2-hydroxypyridin-3-ol, introduce the propoxy group via alkylation using propyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted starting materials. This approach aligns with methodologies for analogous methoxy-substituted pyridines .
Basic: How can the structure of this compound be confirmed post-synthesis?
Methodological Answer:
Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, propoxy methylene at δ 3.5–4.5 ppm) and carbon signals.
- IR Spectroscopy : Confirm hydroxyl (broad peak ~3200 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns. Compare data with structurally similar compounds like 5-chloro-2-methoxypyridin-3-ol .
Advanced: What strategies optimize regioselectivity when introducing the propoxy group in pyridines?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., density functional theory, DFT) can predict reactive sites by analyzing electron density and frontier molecular orbitals. For example, the chloro group at position 5 deactivates the ring, directing substitution to position 2. Experimental validation via kinetic studies (varying temperature and catalyst) and HPLC monitoring of intermediates ensures controlled regioselectivity .
Advanced: How to assess the compound’s stability under different experimental conditions?
Methodological Answer:
Conduct accelerated stability studies:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation via HPLC.
- pH Stability : Dissolve in buffers (pH 1–13) and monitor hydrolysis by LC-MS.
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines).
Reference degradation pathways observed in related chloropyridines (e.g., dechlorination or hydroxyl group oxidation) .
Advanced: What computational methods predict the biological activity of this compound?
Methodological Answer:
Perform molecular docking (AutoDock, Schrödinger) to assess binding affinity to target proteins (e.g., kinases or enzymes). Use molecular dynamics (MD) simulations (GROMACS) to evaluate stability of ligand-receptor complexes over time. Compare results with structurally similar bioactive pyridines, such as 5-chloro-2-(2-hydroxyethoxy)pyridin-3-ol .
Basic: What are the solubility characteristics of this compound in common solvents?
Methodological Answer:
Determine solubility experimentally via the shake-flask method:
- Add excess compound to solvents (water, ethanol, DMSO, chloroform).
- Agitate at 25°C for 24 hours, filter, and quantify dissolved material via UV-Vis spectroscopy (λmax ~270 nm).
Expect higher solubility in polar aprotic solvents (e.g., DMSO) due to hydrogen bonding with the hydroxyl group .
Advanced: How to resolve contradictions in reported synthetic yields for similar pyridines?
Methodological Answer:
Conduct a meta-analysis of literature data to identify critical variables (e.g., solvent purity, catalyst loading). Design a Design of Experiments (DoE) approach to systematically test parameters (temperature, reaction time, stoichiometry). Use statistical tools (ANOVA) to isolate factors affecting yield. Cross-validate with control reactions using standardized reagents .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use a fume hood to prevent inhalation.
- Waste Disposal : Neutralize acidic/basic by-products before disposal in halogenated waste containers.
- Toxicity Screening : Conduct acute toxicity assays (e.g., zebrafish embryo model) to evaluate environmental impact .
Advanced: How does the propoxy group influence electronic properties compared to methoxy analogs?
Methodological Answer:
The propoxy group’s electron-donating effect is weaker than methoxy due to increased steric bulk. Analyze via:
- NMR Chemical Shifts : Compare deshielding of aromatic protons in 5-chloro-2-methoxypyridin-3-ol vs. the target compound.
- Computational Analysis : Calculate Hammett constants (σ) for substituent effects on ring electron density .
Advanced: What analytical techniques differentiate isomeric by-products during synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
